molecular formula C25H21N3O B2849820 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-32-4

5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2849820
CAS RN: 866341-32-4
M. Wt: 379.463
InChI Key: VXEROFNKXNFNDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure.


Molecular Structure Analysis

The molecular weight of 5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is 379.46. Its molecular formula is C25 H21 N3 O . The structure is achiral with a logP of 5.1619, logD of 5.1617, and logSw of -5.1414 . It has 3 hydrogen bond acceptors and a polar surface area of 31.821 .


Physical And Chemical Properties Analysis

As mentioned earlier, the compound has a molecular weight of 379.46 and a molecular formula of C25 H21 N3 O . It has a logP of 5.1619, logD of 5.1617, and logSw of -5.1414 . It has 3 hydrogen bond acceptors and a polar surface area of 31.821 .

properties

IUPAC Name

5-benzyl-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-2-29-20-13-14-23-21(15-20)25-22(17-28(23)16-18-9-5-3-6-10-18)24(26-27-25)19-11-7-4-8-12-19/h3-15,17H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEROFNKXNFNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

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